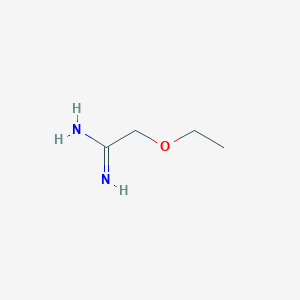

2-Ethoxyethanimidamide

Description

Classification and Nomenclature of Ethanimidamides

Amidines are systematically named as imidamides. thieme-connect.de According to IUPAC nomenclature, the name is derived from the corresponding carboxylic acid. For an amidine derived from a carboxylic acid, the "-oic acid" or "-ic acid" suffix is replaced with "-imidamide". acdlabs.com Therefore, the compound derived from acetic acid, CH₃COOH, is named ethanimidamide (CH₃C(=NH)NH₂), a name that has replaced the older term acetamidine. qmul.ac.uk

Substituents on the nitrogen atoms are indicated by the locants N and N'. For instance, N,N'-dimethylbenzamidine indicates two methyl groups on the nitrogen atoms of the benzamidine (B55565) core. researchgate.net When a substituent is located on the carbon chain of the parent structure, a numerical locant is used. In the case of 2-Ethoxyethanimidamide , the "ethanimidamide" part denotes a two-carbon chain with the imidamide functional group at position 1. The prefix "2-Ethoxy" indicates that an ethoxy group (-OCH₂CH₃) is attached to the second carbon atom of the ethane (B1197151) backbone.

The classification of amidines can also be based on their structure as acyclic, cyclic, or bicyclic. thieme-connect.de this compound falls into the category of acyclic amidines.

| Basis of Name | Parent Acid | Amidine/Imidamide Name | Example Structure | IUPAC Preferred Name |

| Systematic (from Alkane) | Ethanoic Acid | Ethanimidamide | CH₃C(=NH)NH₂ | Ethanimidamide qmul.ac.uk |

| Common | Acetic Acid | Acetamidine | CH₃C(=NH)NH₂ | Not Preferred |

| Substituted | 2-Ethoxyethanoic Acid | This compound | CH₃CH(OEt)C(=NH)NH₂ | This compound |

Historical Context of Amidines in Organic Synthesis Research

The study of amidines dates back to the 19th century, with one of the earliest and most common routes for their preparation being the Pinner reaction. wikipedia.org This method involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, which is then treated with ammonia (B1221849) to yield the amidine. wikipedia.org

Throughout their history, amidines have been recognized for their significant utility in organic synthesis. They are valuable precursors for the synthesis of various heterocyclic compounds, such as imidazoles and pyrimidines. researchgate.net Their ability to act as strong, uncharged bases has also made them useful reagents and catalysts in a variety of chemical transformations. wikipedia.org

In addition to their role as synthetic intermediates, amidines have been extensively investigated for their biological activities. sphinxsai.com Compounds containing the amidine moiety have shown a wide range of therapeutic applications, acting as antibacterial, antifungal, and antiparasitic agents. nih.govcore.ac.uk This has driven considerable research into the synthesis of novel amidine derivatives for drug discovery. nih.govscielo.br Furthermore, the nitrogen atoms in the amidine group can chelate to metal ions, making them effective ligands in the field of organometallic chemistry and catalysis. researchgate.net

Structural Features and Electronic Configuration of this compound

The core structure of an amidine is defined by the presence of a nitrogen double-bonded to a carbon atom (an imine) and a single-bonded nitrogen atom (an amine) attached to the same carbon. sphinxsai.com This arrangement, R-C(=NR')-NR''R''', leads to a unique electronic environment.

In this compound, the central functional group is the ethanimidamide moiety. Its key structural features include:

An sp²-hybridized carbon atom double-bonded to an sp²-hybridized imino nitrogen.

An sp³-hybridized amino nitrogen single-bonded to the central carbon.

The parent chain is an ethane skeleton, with an ethoxy group attached at the C-2 position.

A critical aspect of the amidine structure is its basicity. Amidines are significantly more basic than amides and are among the strongest of neutral organic bases. wikipedia.org Protonation occurs at the sp²-hybridized imino nitrogen. The resulting positive charge is delocalized across the N-C-N system through resonance, forming a symmetric amidinium ion where the two C-N bonds become equivalent in length. wikipedia.orgnih.gov

| Structural Feature | Description |

| Functional Group | Imidamide (Amidine) |

| Hybridization of Central Carbon | sp² |

| Key Bonds | One C=N double bond, one C-N single bond |

| Protonation Site | sp² (imino) Nitrogen wikipedia.org |

| Resulting Cation | Amidinium ion with delocalized charge wikipedia.org |

The electronic configuration of the atoms involved dictates the bonding and geometry. breakingatom.com

Carbon (C): As the central atom, its ground state configuration is [He] 2s²2p². In the sp² hybridized state, it forms three sigma bonds (one with the other carbon, one with the amino nitrogen, and one with the imino nitrogen) and one pi bond (with the imino nitrogen). msu.edu

Nitrogen (N): With a ground state configuration of [He] 2s²2p³, the imino nitrogen is sp² hybridized, forming one sigma and one pi bond with carbon, and having a lone pair in an sp² orbital. The amino nitrogen is typically sp³ hybridized, forming sigma bonds and possessing a lone pair. msu.edu

Oxygen (O): The oxygen in the ethoxy group ([He] 2s²2p⁴) is sp³ hybridized, forming sigma bonds with two carbon atoms and holding two lone pairs of electrons. msu.edu

Significance of the Ethoxy Moiety in Ethanimidamide Systems

Physical Properties: The ethoxy group can alter the physical properties of the parent ethanimidamide. fiveable.me The presence of the oxygen atom allows for hydrogen bonding with protic solvents, which can affect its solubility profile. It also increases the molecule's polarity compared to a simple alkyl-substituted analogue.

Reactivity and Synthetic Utility: The ethoxy group can serve as a functional handle in further synthetic transformations. Ethers can be cleaved under certain acidic conditions, although they are generally considered stable. fiveable.me The presence of this group can also direct the stereochemical outcome of reactions at the adjacent carbon atom. In the context of medicinal chemistry, the ethoxy group can influence how the molecule interacts with biological targets, potentially improving binding affinity or altering metabolic stability. solubilityofthings.com

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-2-7-3-4(5)6/h2-3H2,1H3,(H3,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJURWDJHWXLSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxyethanimidamide and Its Derivatives

Established Synthetic Routes to Substituted Ethanimidamides

Traditional methods for the synthesis of substituted ethanimidamides, including 2-Ethoxyethanimidamide, have relied on several key chemical transformations. These established routes offer reliable and well-understood pathways to the desired products.

Condensation Reactions with Aminoethanols or Related Precursors

Condensation reactions represent a fundamental approach to the formation of carbon-nitrogen bonds. In the context of this compound synthesis, the condensation of a suitable precursor with 2-aminoethanol or its derivatives could theoretically yield the target molecule. This process would typically involve the reaction of an activated carboxylic acid derivative or a related electrophile with the amino group of the aminoethanol. The reaction proceeds through a sequential imine condensation–isoaromatization pathway. nih.gov While direct examples for this compound are not prevalent in the literature, the general principle of amine condensation is a cornerstone of organic synthesis. nih.gov

Nitrile-Based Synthetic Approaches to Imidamides

A prominent and widely utilized method for the synthesis of imidamides is the Pinner reaction. wikipedia.orgnrochemistry.comjk-sci.comsynarchive.comdrugfuture.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt, often referred to as a Pinner salt. wikipedia.orgnrochemistry.comjk-sci.comsynarchive.comdrugfuture.com Subsequent treatment of this intermediate with ammonia (B1221849) or an amine furnishes the corresponding amidine. wikipedia.orgnrochemistry.comdrugfuture.com

For the synthesis of this compound, this would involve the reaction of 2-ethoxyacetonitrile with an alcohol in the presence of a strong acid like hydrogen chloride. The resulting imino ester can then be treated with ammonia to yield this compound. The Pinner reaction is advantageous due to its use of readily available starting materials and its applicability to a wide range of nitriles. nrochemistry.com

Table 1: Representative Nitrile-Based Synthesis of Imidamides via Pinner Reaction

| Nitrile Precursor | Alcohol | Amine Source | Product | Reference |

| Benzonitrile | Ethanol | Ammonia | Benzamidine (B55565) | drugfuture.com |

| Acetonitrile | Methanol | Ammonia | Acetamidine | semanticscholar.org |

| 2-Ethoxyacetonitrile (Proposed) | Ethanol | Ammonia | This compound | N/A |

Note: The synthesis of this compound via this method is a proposed route based on the established Pinner reaction methodology.

Amidination Reactions Utilizing Specific Reagents

Amidination reactions involve the direct introduction of an amidine group onto a substrate. While specific reagents for the direct synthesis of this compound are not extensively documented, general methods for amidine synthesis can be adapted. One such approach involves the reaction of an orthoester with an amine. For instance, triethyl orthoacetate could potentially react with ammonia in a stepwise manner to form an intermediate that, upon further reaction, yields an acetamidine derivative. The application of this to an ethoxy-substituted orthoester could provide a pathway to this compound.

Novel and Advanced Synthetic Protocols for this compound

Recent advancements in synthetic chemistry have led to the development of more efficient and versatile methods for the synthesis of amidines. These novel protocols often employ catalytic systems to achieve transformations under milder conditions and with greater functional group tolerance.

Catalytic Strategies in Ethanimidamide Formation

The use of catalysts, particularly transition metals, has revolutionized the synthesis of aza-heterocycles and other nitrogen-containing compounds, including amidines. rsc.org These catalytic methods offer advantages in terms of efficiency, selectivity, and the ability to construct complex molecules. rsc.org

Palladium-Catalyzed Syntheses:

Palladium catalysis has been successfully employed for the N-arylation of both aryl and alkyl amidines. nih.govnih.gov This methodology allows for the coupling of amidines with a wide range of aryl bromides, chlorides, and triflates with excellent selectivity for monoarylation. nih.govnih.gov While this method is typically used to modify a pre-existing amidine, it highlights the utility of palladium in C-N bond formation relevant to amidine chemistry. A palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles, and amines has also been developed for the synthesis of amidines. rsc.org

Copper-Catalyzed Syntheses:

Copper-catalyzed reactions have emerged as an efficient and sustainable protocol for the preparation of amidines through the nucleophilic addition of amines to nitriles. mdpi.com These reactions often proceed in the presence of a copper salt, a base, and a suitable ligand. mdpi.com For the synthesis of this compound, a copper-catalyzed reaction between 2-ethoxyacetonitrile and ammonia could be a viable approach. Copper catalysts have also been utilized in multicomponent reactions for the synthesis of N-acyl amidines. acs.org

Table 2: Examples of Transition Metal-Catalyzed Amidine Synthesis

| Catalyst | Reactants | Product Type | Reference |

| Palladium(II) acetate | Aryl halide, Amidine, Base | N-Aryl Amidine | nih.gov |

| Copper(I) chloride | Nitrile, Amine, Base, Ligand | N-Substituted Amidine | mdpi.com |

| Copper(I) iodide | Aryl acetylene, Amine, 1,4,2-Dioxazol-5-one | N-Acyl Amidine | acs.org |

The development of these catalytic strategies provides powerful tools for the synthesis of a diverse range of amidine compounds, and their application to the synthesis of this compound and its derivatives holds significant promise for future research.

Organocatalytic Methods (e.g., DABCO-mediated reactions)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecular frameworks. Among various organocatalysts, 1,4-diazabicyclo[2.2.2]octane (DABCO) is a versatile and efficient catalyst for numerous organic transformations due to its unique structural and electronic properties. eurekaselect.comresearchgate.net It functions as both a good nucleophile and a base, catalyzing reactions such as cycloadditions, coupling reactions, and the Baylis-Hillman reaction. eurekaselect.comresearchgate.net

The application of DABCO in the synthesis of amidine derivatives, including scaffolds related to this compound, often involves the activation of substrates. For instance, DABCO catalyzes the reaction of various nucleophiles with activated alkynes, which can lead to precursors for functionalized amidines. researchgate.net While direct DABCO-catalyzed synthesis of this compound is not extensively documented, its role in facilitating key bond-forming reactions suggests its potential utility. The general mechanism involves the nucleophilic attack of DABCO on an electrophilic partner, forming a reactive zwitterionic intermediate which then reacts with another substrate.

DABCO's affordability, low toxicity, and high reactivity make it an attractive catalyst for building organic frameworks with high selectivity and yields. researchgate.net Its application can be extended to the synthesis of piperazine derivatives through DABCO bond cleavage strategies, where DABCO is activated by various reagents to become a good electrophile for subsequent nucleophilic attack. rsc.org

Table 1: Selected DABCO-Catalyzed Reactions Relevant to Amidine Precursor Synthesis

| Reaction Type | Substrates | Role of DABCO | Potential Relevance |

| Baylis-Hillman | Aldehydes, activated alkenes | Nucleophilic catalyst | Forms functionalized scaffolds |

| Michael Addition | Michael acceptors, nucleophiles | Base catalyst | C-C and C-N bond formation |

| Reaction with Alkynes | Activated alkynes, nucleophiles | Nucleophilic catalyst | Synthesis of alkene derivatives researchgate.net |

| Ring-Opening | Aziridines, amines/thiols | Catalyst | Forms β-amino compounds researchgate.net |

Multi-Component Reaction Approaches to Ethanimidamide Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. nih.govnih.gov These reactions are powerful tools for constructing complex molecular scaffolds, such as those required for derivatives of this compound. nih.govresearchgate.net

Several classical MCRs can be adapted for the synthesis of amidine-containing structures or their precursors:

Strecker Reaction: This reaction synthesizes α-amino nitriles from an aldehyde or ketone, a cyanide source, and ammonia or an amine. nih.govresearchgate.net The resulting α-amino nitrile can be a valuable precursor, which upon further functional group interconversion, could lead to the ethanimidamide core.

Ugi Reaction: The Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govrug.nl By carefully selecting the starting materials, this reaction can be used to assemble complex scaffolds that could be subsequently modified to yield this compound derivatives. rug.nl

Povarov Reaction: This reaction is an effective method for accessing tetrahydroquinoline scaffolds through a hetero-Diels-Alder cycloaddition between N-arylimines and electron-rich olefins. nih.gov While not directly yielding an amidine, the underlying principle of generating complexity in a single step is central to MCR strategies that could be designed for the target scaffold. nih.gov

The use of MCRs accelerates the synthesis of compound libraries for biological testing and can significantly shorten synthetic routes to complex targets. nih.govrug.nl

Green Chemistry and Sustainable Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com The sustainable synthesis of this compound can be approached by implementing several green strategies.

Green Solvents and Catalysts: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a key principle. nih.gov For amidine or amide synthesis, enzymatic catalysts such as Candida antarctica lipase B (CALB) in green solvents like cyclopentyl methyl ether have been shown to be effective, offering high yields without the need for extensive purification. nih.gov Similarly, photocatalysts, including Covalent Organic Frameworks (COFs), can be used for amide synthesis from alcohols under mild conditions, such as red-light irradiation, providing a recyclable and efficient catalytic system. dst.gov.in

Energy Efficiency: The use of microwave irradiation or ultrasound-mediated synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com These techniques are considered sustainable and have been applied to the synthesis of various biologically active heterocyclic compounds. mdpi.com

Atom Economy: One-pot syntheses and MCRs inherently improve atom economy by minimizing intermediate isolation and purification steps, thereby reducing waste. nih.gov Designing a synthetic route for this compound that utilizes a one-pot or tandem reaction sequence would align with green chemistry goals. nih.govnih.gov

Table 2: Green Chemistry Approaches in Amide/Amidine Synthesis

| Green Strategy | Example | Advantages | Reference |

| Enzymatic Catalysis | CALB-catalyzed amidation | Mild conditions, high purity, green solvent | nih.gov |

| Photocatalysis | COF-based catalyst | Recyclable, mild conditions, high efficiency | dst.gov.in |

| Alternative Energy | Microwave irradiation | Reduced reaction time, less waste | mdpi.com |

| Process Intensification | One-pot/Multi-component reactions | High atom economy, reduced waste | nih.gov |

Precursor Chemistry and Functional Group Interconversions for this compound Synthesis

The synthesis of this compound relies heavily on the strategic manipulation of precursor molecules and the efficient interconversion of functional groups. ic.ac.uk These transformations are fundamental to constructing the target molecule from simpler, readily available starting materials. fiveable.me

Modification of Ethoxy-Substituted Precursors

A primary route to amidines is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride salt. Subsequent treatment of this salt with ammonia or an amine yields the desired amidine. In the context of this compound, the synthesis would begin with 2-ethoxyacetonitrile.

Reaction Scheme:

Imino Ether Formation: 2-ethoxyacetonitrile reacts with ethanol in the presence of anhydrous hydrogen chloride.

Ammonolysis: The resulting imino ether salt is treated with ammonia to yield this compound.

Another viable precursor is an orthoester, such as ethyl 2-ethoxyacetate. This compound can be converted to the corresponding amide, 2-ethoxyacetamide, through reaction with ammonia. The amide can then be transformed into the target imidamide through various methods, such as treatment with a dehydrating agent and subsequent reaction with an amine source. Functional group interconversion is the core of these synthetic pathways, allowing for the transformation of carboxylic acid derivatives, nitriles, or amides into the final amidine product. vanderbilt.eduorganic-chemistry.org

Reactivity and Reaction Mechanisms of 2 Ethoxyethanimidamide

Electrophilic Reactivity and Derivatization

Alkylation and Acylation Reactions of 2-Ethoxyethanimidamide

The reactivity of this compound in alkylation and acylation reactions is dictated by the nucleophilic character of the nitrogen atoms. As a member of the imidate family, it possesses two nitrogen atoms with differing reactivity, which can lead to either N-alkylation/acylation or, in some cases, reaction at the carbon atom of the C=N double bond. The specific outcome of these reactions is influenced by the nature of the alkylating or acylating agent, the reaction conditions, and the presence of catalysts.

Due to the limited availability of specific research on this compound, the following discussion is based on the general reactivity of imidates. Alkylating agents, such as alkyl halides, can react with this compound to yield N-alkylated products. The reaction typically proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on one of the nitrogen atoms attacks the electrophilic carbon of the alkyl halide. The choice of solvent and base can influence the regioselectivity of the alkylation.

Acylation of this compound can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction results in the formation of N-acylated products. The mechanism involves the nucleophilic attack of a nitrogen atom on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. These acylated derivatives can serve as valuable intermediates in the synthesis of more complex molecules. The acylation of amines is a fundamental transformation in organic synthesis, often utilized for the protection of amino groups or for the construction of amide bonds. orientjchem.orgresearchgate.netyoutube.com

| Reagent Class | Example Reagent | Product Type | General Reaction Conditions |

| Alkyl Halides | Methyl Iodide | N-Alkylated Imidamide | Polar aprotic solvent, often with a non-nucleophilic base |

| Acyl Chlorides | Acetyl Chloride | N-Acylated Imidamide | Anhydrous conditions, often in the presence of a base like pyridine |

| Acid Anhydrides | Acetic Anhydride | N-Acylated Imidamide | Can be performed with or without a catalyst, sometimes with heating |

Halogenation Pathways

The halogenation of this compound is a reaction of significant interest for introducing halogen atoms into the molecule, thereby enabling further functionalization. While specific studies on the direct halogenation of this compound are not extensively documented, the reactivity of the imidate functional group suggests several possible halogenation pathways. The outcome of the reaction is dependent on the halogenating agent used and the reaction conditions.

Electrophilic halogenating agents, such as N-halosuccinimides (NCS, NBS), can be employed for the halogenation of compounds with activated C-H bonds or for the halogenation of nitrogen atoms. nih.gov In the case of this compound, halogenation could potentially occur at the carbon atom adjacent to the ethoxy group or at one of the nitrogen atoms. The regioselectivity would be influenced by the electronic and steric environment of the potential reaction sites.

Alternatively, the generation of 2-halo-imidazoles can be achieved through methods such as the nucleophilic halogenation of imidazole (B134444) N-oxides. researchgate.net While not a direct halogenation of this compound, this highlights a synthetic strategy for obtaining halogenated imidazole derivatives, which could be relevant in the broader context of synthesizing halogenated nitrogen heterocycles.

| Halogenating Agent | Potential Reaction Site | Proposed Mechanism |

| N-Chlorosuccinimide (NCS) | α-Carbon or Nitrogen | Electrophilic substitution |

| N-Bromosuccinimide (NBS) | α-Carbon or Nitrogen | Electrophilic substitution |

Cyclization Reactions Involving this compound as a Key Intermediate

This compound is a valuable precursor in the synthesis of various nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both nucleophilic nitrogen atoms and an electrophilic carbon atom, allows it to participate in a variety of cyclization reactions.

Formation of Nitrogen-Containing Heterocycles

The reaction of this compound with 1,2-diamines provides a direct route to the synthesis of imidazolines. chemicalbook.comorganic-chemistry.orgresearchgate.net This reaction proceeds through an initial nucleophilic attack of one of the amino groups of the diamine on the imidate carbon, followed by an intramolecular cyclization with the elimination of ethanol. The resulting imidazolines can be subsequently oxidized to form the corresponding imidazoles. organic-chemistry.org The condensation of amidines with α-halo ketones is another widely used method for the synthesis of 2,4-disubstituted imidazoles. orgsyn.org

The synthesis of imidazoles and imidazolines from 1,2-diamines and other precursors has been extensively studied. researchgate.netnih.gov For instance, the reaction of aldehydes with ethylenediamine (B42938) is a common method for preparing 2-imidazolines. organic-chemistry.org

| Reactant | Product | Key Reaction Steps |

| 1,2-Diamine | Imidazoline | Nucleophilic addition, Intramolecular cyclization, Elimination of ethanol |

| Imidazoline | Imidazole | Oxidation |

This compound can serve as a key building block in the synthesis of pyrimidine (B1678525) and pyrimidinone derivatives. The classical Pinner synthesis of pyrimidines involves the condensation of an amidine with a 1,3-dicarbonyl compound. mdpi.com In this context, this compound can act as the amidine component, reacting with various β-dicarbonyl compounds, such as β-keto esters or malonic esters, to form the pyrimidine ring. nih.govepa.gov

The reaction mechanism typically involves the initial formation of an enamine from the dicarbonyl compound, which then reacts with the imidate. Subsequent cyclization and dehydration lead to the formation of the aromatic pyrimidine ring. The synthesis of pyrimidinones (B12756618) can be achieved by using β-keto esters as the dicarbonyl component. mdpi.com Recent advances in pyrimidine synthesis continue to explore modifications of these classical strategies. nih.gov

| Reactant with this compound | Product | Catalyst/Conditions |

| 1,3-Diketone | Substituted Pyrimidine | Acid or base catalysis, often with heating |

| β-Keto Ester | Substituted Pyrimidinone | Acid or base catalysis, often with heating |

| Malononitrile | Aminopyrimidine | Base catalysis |

The synthesis of 1,2,4-triazoles can be accomplished through the reaction of this compound with hydrazine (B178648) derivatives. nih.govnih.gov For example, condensation with acylhydrazides, followed by cyclization, can yield 3,5-disubstituted-1,2,4-triazoles. The reaction proceeds by the formation of an N-acylamidrazone intermediate, which then undergoes cyclodehydration. Various methods for the synthesis of 1,2,4-triazoles from different nitrogen sources have been reviewed. researchgate.netscispace.com

1,3,4-Oxadiazoles can be synthesized from this compound by reaction with acylhydrazides under dehydrating conditions. nih.govjchemrev.com The reaction involves the formation of a diacylhydrazine intermediate which then cyclizes with the elimination of water. The synthesis of 1,3,4-oxadiazoles is a topic of significant interest due to the biological activities of these compounds. luxembourg-bio.comorganic-chemistry.org

| Reactant with this compound | Heterocyclic Product | Key Intermediate |

| Hydrazine Hydrate | 3-Substituted-1,2,4-triazole | Amidrazone |

| Acylhydrazide | 3,5-Disubstituted-1,2,4-triazole | N-Acylamidrazone |

| Acylhydrazide | 2,5-Disubstituted-1,3,4-oxadiazole | 1,2-Diacylhydrazine |

Mechanistic Investigations of Cycloaddition and Annulation Processes

While specific mechanistic studies detailing the cycloaddition and annulation reactions of this compound are not extensively documented, its behavior can be inferred from the well-established reactivity of the imidate functional group. Imidates serve as versatile precursors in the synthesis of various N-heterocyclic compounds through these pathways. nih.gov Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. researchgate.netnih.govresearcher.life

Mechanistically, these reactions are understood to be concerted processes, where bond formation occurs in a single transition state. libretexts.orglibretexts.org For instance, in a potential [4+2] cycloaddition (Diels-Alder type reaction), this compound could theoretically react as a dienophile, although its electron-rich nature makes it more suitable as a component in inverse-electron-demand reactions. The precise mechanism, including the stereochemistry of the products, is dictated by the frontier molecular orbital interactions between the imidate and the reacting partner. libretexts.org

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, can also be envisaged. ias.ac.inresearchgate.net A plausible mechanistic pathway would involve the initial nucleophilic attack from one of the nitrogen atoms of this compound onto an electrophilic center of a reaction partner, followed by an intramolecular cyclization and subsequent elimination or rearrangement to yield the final annulated product. The Hauser-Kraus annulation, for example, involves a sequence of Michael addition, intramolecular condensation, and elimination steps. youtube.com The specific conditions, such as the presence of a base or a catalyst, would be critical in directing the reaction through a particular mechanistic route.

Rearrangement Reactions and Tautomerism Studies

The structural dynamics of this compound are largely defined by tautomeric equilibria and the potential for molecular rearrangements, particularly under thermal conditions.

Prototropic tautomerism, the migration of a proton, is a key characteristic of the ethanimidamide system. wikipedia.org this compound can exist in equilibrium between its imidate form (amide-like) and an enamine-like imidic acid tautomer. nih.govfigshare.com This process involves the shift of a proton between the nitrogen and oxygen atoms, accompanied by a rearrangement of the double bonds. nih.gov

The equilibrium between these forms is influenced by factors such as solvent polarity, temperature, and pH. eklablog.com Spectroscopic methods, particularly NMR, are instrumental in studying such equilibria. nih.govnih.govresearchgate.netresearchgate.netmdpi.com While specific data for this compound is scarce, studies on analogous systems show that the relative stability of the tautomers can be predicted and analyzed using computational methods like Density Functional Theory (DFT), which calculates the relative energies of the different forms. nih.govfigshare.com The interconversion between tautomers typically proceeds through a transition state with a relatively low activation energy, allowing for ready equilibration under mild conditions. nih.gov

| Tautomer Name | Structural Formula | Key Features |

|---|---|---|

| Imidate Form | CH3-C(=NH)-O-CH2CH3 | Contains C=N double bond; proton on nitrogen. |

| Imidic Acid Form | CH3-C(NH2)=O+-CH2CH3 (less stable) / CH2=C(NH2)-O-CH2CH3 (vinylogous amide) | Contains C=C double bond in vinylogous form; protonated oxygen or enamine structure. |

The ethoxy group in this compound can participate in thermal rearrangement reactions. A classic example of such a process in related compounds is the Chapman rearrangement. organicreactions.orgwikipedia.orgresearchgate.net This reaction involves an intramolecular 1,3-shift of a group from the oxygen atom to the nitrogen atom. organicreactions.org

For the Chapman rearrangement to occur in its typical form, an aryl or other migratory group would need to be present on the oxygen, and an N-aryl group is also characteristic. organicreactions.orgresearchgate.net In the case of this compound itself, a direct thermal rearrangement would involve the migration of the ethyl group. While not a classic Chapman rearrangement, analogous thermal migrations of alkyl groups in imidates can occur at high temperatures, leading to the formation of N-alkylated amides. nih.govnih.gov

The mechanism of such a rearrangement is generally considered to be intramolecular and proceeds through a cyclic transition state. Kinetic studies on similar rearrangements have shown them to often follow first-order kinetics. wvu.edu The activation energy for these processes can be significant, requiring elevated temperatures to proceed at a reasonable rate.

| Reactant | Product | Reaction Type | General Conditions |

|---|---|---|---|

| This compound | N-Ethylacetamide | Thermal Alkyl Migration | High Temperature (Pyrolysis) |

Role of 2 Ethoxyethanimidamide As a Synthetic Intermediate and Reagent

A Building Block for Complex Organic Molecular Architectures

The utility of 2-Ethoxyethanimidamide as a foundational component in the synthesis of more elaborate molecules is an area of significant interest. Its bifunctional nature allows it to act as a linchpin in the assembly of diverse molecular frameworks.

Scaffolds for Heterocyclic Compound Synthesis

Imidates, in general, are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. imist.marsc.org This reactivity stems from the electrophilic nature of the imidate carbon and the nucleophilic character of the nitrogen atom. Although specific examples detailing the use of this compound in the synthesis of a broad range of heterocycles are not extensively documented in widely available literature, the inherent reactivity of its imidate group suggests its potential as a precursor for various heterocyclic systems.

The general synthetic strategies involving imidates that could theoretically be applied to this compound include:

Reaction with dinucleophiles: Condensation reactions with compounds containing two nucleophilic centers, such as hydrazines, hydroxylamine, or 1,2-diamines, can lead to the formation of five- or six-membered heterocyclic rings like pyrazoles, oxazoles, and imidazoles.

Cycloaddition reactions: Imidates can participate in cycloaddition reactions, serving as synthons for more complex, fused heterocyclic systems.

The ethoxyethyl substituent on the imidate carbon could also influence the properties and reactivity of the resulting heterocyclic scaffolds, potentially imparting increased solubility or providing a handle for further functionalization.

Precursor in Multistage Organic Synthesis

In the context of multistage organic synthesis, a precursor is a compound that is converted into a subsequent intermediate or the final target molecule through a series of chemical reactions. While specific, large-scale, multistage syntheses prominently featuring this compound as a key precursor are not widely reported, its functional group array makes it a plausible candidate for such roles.

The value of a precursor in a lengthy synthetic sequence is often determined by its stability, reactivity, and the efficiency with which it can be converted to the desired downstream products. The imidate functionality of this compound can be transformed into several other important functional groups, including amidines and amides, making it a versatile node in a complex synthetic route. researchgate.net

A Reagent in Functional Group Transformations

Beyond its role as a structural building block, this compound can also function as a reagent to effect specific changes in the functional groups of other molecules.

Role in Amidine Transfer Reactions

One of the most characteristic reactions of imidates is their conversion to amidines upon reaction with amines. researchgate.netorganic-chemistry.orgorganic-chemistry.org This transformation involves the nucleophilic attack of an amine on the electrophilic imidate carbon, followed by the elimination of an alcohol.

In this context, this compound can be considered an amidine transfer reagent . It can be used to introduce the 2-ethoxyethanimidoyl group onto a primary or secondary amine, thereby forming a new, more complex amidine. The general scheme for this reaction is as follows:

This type of reaction is valuable for the synthesis of substituted amidines, which are themselves important functional groups found in many biologically active molecules and are used as ligands in coordination chemistry. rsc.org

Utility in C-C and C-N Bond Formations

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to organic synthesis. While the direct involvement of this compound in classical C-C bond-forming reactions like aldol (B89426) or Michael additions is not a primary role, its derivatives can be utilized in such transformations.

The primary utility of imidates, including this compound, in this context lies in C-N bond formation . As discussed in the context of amidine synthesis, the reaction of this compound with amines is a direct method for constructing a new C-N bond. nih.gov

Furthermore, recent advances in organic chemistry have shown that imidates can be activated under various catalytic conditions to participate in more complex C-N bond-forming reactions, including cross-coupling and annulation reactions. rsc.orgresearchgate.net While specific research on this compound in these advanced reactions is limited, the general reactivity of the imidate class suggests its potential in this area.

Applications in Material Science Research

The application of organic molecules in material science is a rapidly growing field. While there is no specific, publicly available research detailing the use of this compound in material science (excluding drug/biological activity), its chemical structure suggests potential areas of exploration.

The presence of both nitrogen and oxygen atoms, along with an aliphatic ether linkage, could make this compound or polymers derived from it interesting candidates for:

Coordination polymers and metal-organic frameworks (MOFs): The nitrogen and oxygen atoms could act as coordination sites for metal ions, potentially forming novel polymeric materials with interesting structural and electronic properties.

Monomers for polymerization: The imidate functionality could potentially be involved in ring-opening polymerization or other polymerization reactions to create novel polymers. The ethoxyethyl side chain could influence the physical properties of the resulting polymer, such as its solubility and thermal stability.

Further research would be needed to explore these potential applications and to determine if this compound offers any advantages over other, more established monomers and ligands in material science.

Precursor for Advanced Organic Materials

While direct applications of this compound as a precursor for advanced organic materials are not widely reported in publicly available scientific literature, the imidate functionality is a known building block for various nitrogen-containing heterocycles. rsc.org These heterocyclic structures are often core components of functional organic materials with applications in electronics and photonics. The presence of the ethoxy group in this compound could potentially be leveraged to tune the solubility and processing characteristics of resulting materials.

The general reactivity of imidates allows them to participate in cyclization reactions to form heterocycles like oxazolines, imidazoles, and triazoles. rsc.org These ring systems are integral to many advanced materials, including:

Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds often form the emissive and charge-transporting layers in OLED devices.

Organic Photovoltaics (OPVs): Donor and acceptor materials in OPV cells frequently incorporate nitrogen-containing heterocyclic units.

Sensors: The electronic properties of heterocyclic compounds can be modulated by their environment, making them suitable for chemical sensing applications.

The potential of this compound in these areas remains an open field for research and development.

Derivatives in Polymer Chemistry Research

In the realm of polymer chemistry, imidate derivatives have been explored for the synthesis of specialized polymers. Although specific research detailing the use of this compound derivatives is scarce, the broader class of acetimidates and related compounds provides insights into its potential applications.

One area of interest is the synthesis of poly(amidine)s . These polymers contain the amidine functional group in their backbone and can be prepared through the polycondensation of diamines with bis(imidates). nih.gov Poly(amidine)s are investigated for various applications, including gene delivery, due to their cationic nature which allows for interaction with nucleic acids. nih.gov

The general synthetic approach to poly(amidine)s from imidates is outlined below:

| Reactant A | Reactant B | Resulting Polymer | Potential Properties |

| A diamine monomer | A bis(imidate) monomer | Poly(amidine) | Cationic, potential for biomedical applications |

Furthermore, the imidate group can be a precursor to other functionalities within a polymer structure. For instance, imidates can be converted to amidines, which can then participate in further polymerization or cross-linking reactions. organic-chemistry.org Cross-linked polymers are known for their enhanced mechanical and thermal stability. researchgate.net The incorporation of functional groups through derivatives of this compound could lead to the development of novel polymers with tailored properties for specific applications, such as hydrogels, resins, or high-performance plastics. However, it is important to reiterate that these are potential applications based on the known chemistry of related compounds, and dedicated research on this compound is needed to validate these possibilities.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone technique for the detailed structural investigation of 2-Ethoxyethanimidamide in solution. It allows for the precise mapping of atomic connectivity and the exploration of its stereochemical nuances.

This compound exists as a mixture of (E) and (Z) stereoisomers due to the restricted rotation around the carbon-nitrogen double bond. These rotational isomers, or conformers, can be distinguished and characterized by ¹H NMR spectroscopy. The relative orientation of the ethoxy group and the amino group with respect to the C=N bond results in distinct chemical environments for the protons in each isomer.

Studies on related imidate esters have shown that the protons on the substituents attached to the C=N bond exhibit different chemical shifts depending on the isomer. For instance, the methyl protons and the ethoxy group protons will have slightly different resonances in the (E) and (Z) forms due to anisotropic effects from the neighboring functional groups. The stable forms are typically identified and quantified by integrating the corresponding signals in the NMR spectrum. cdnsciencepub.comscispace.com

| Proton Group | (E)-Isomer Shift (ppm) | (Z)-Isomer Shift (ppm) |

|---|---|---|

| CH₃-C=N | ~2.1 | ~2.2 |

| O-CH₂-CH₃ | ~4.0 | ~4.1 |

| O-CH₂-CH₃ | ~1.3 | ~1.35 |

| N-H | Variable | Variable |

Dynamic NMR (DNMR) techniques are employed to study the kinetics of processes that occur on the NMR timescale, such as conformational changes and proton exchange. For protonated ethyl acetimidate in strong acid, NMR studies have successfully measured the kinetics of proton exchange. cdnsciencepub.com Using methods like saturation-transfer and lineshape analysis, researchers can determine the rates at which the (E) and (Z) protons on the nitrogen atom exchange with each other and with the solvent. cdnsciencepub.com

These studies reveal that the exchange rates can differ for the two stereoisomers, providing insight into their relative stabilities and the mechanisms of exchange. cdnsciencepub.com By analyzing the NMR spectra at various temperatures, it is possible to calculate the activation energy for the rotational barrier around the C=N bond, which governs the interconversion between the (E) and (Z) isomers.

To unequivocally assign the proton and carbon signals and confirm the molecular structure of this compound, advanced two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxy group, confirming their connectivity within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s). For example, the signal for the ethoxy methylene carbon would show a correlation to the signal for the ethoxy methylene protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps longer-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for piecing together the molecular skeleton. For instance, the methyl protons of the acetimidate moiety would show a correlation to the C=N carbon, and the methylene protons of the ethoxy group would show a correlation to the C=N carbon, thereby confirming the core structure of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational frequencies of its constituent bonds. Key functional groups give rise to predictable and identifiable peaks:

N-H Stretching: The N-H bonds of the imidamide group typically exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

C-H Stretching: Vibrations from the methyl and ethyl C-H bonds are expected in the 2850-3000 cm⁻¹ range.

C=N Stretching: The carbon-nitrogen double bond is a key feature and gives rise to a characteristic stretching vibration. This peak is typically found in the 1640-1690 cm⁻¹ region and is often strong in the Raman spectrum.

C-O Stretching: The C-O single bond of the ethoxy group produces a strong absorption in the IR spectrum, typically located in the 1050-1250 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH₂ | 3300 - 3500 |

| C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 |

| C=N Stretch | Imidamide | 1640 - 1690 |

| C-O Stretch | Ethoxy | 1050 - 1250 |

In modern chemical research, experimental vibrational spectra are often complemented by theoretical calculations. Using computational methods such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), the vibrational frequencies and intensities of this compound can be predicted.

This process involves first calculating the molecule's optimized geometry to find its lowest energy state. Subsequently, a frequency calculation is performed on this optimized structure to yield the theoretical IR and Raman spectra. The calculated frequencies are often scaled by a correction factor to account for anharmonicity and other systematic errors in the computational method. The resulting theoretical spectrum can then be compared with the experimental spectrum. This comparison aids in the definitive assignment of complex vibrational modes and validates both the experimental results and the computational model of the molecule. While this is a standard and powerful methodology, specific published reports detailing a validated theoretical spectrum for this compound are not widely available.

Mass Spectrometry (MS) in Mechanistic Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. In the context of mechanistic studies, it offers a window into the intricate pathways of chemical reactions and the fragmentation behavior of molecules.

The study of fragmentation pathways in mass spectrometry is crucial for structural elucidation. When this compound is subjected to ionization, typically through techniques like electron impact (EI), it forms a molecular ion that can undergo a series of fragmentation events. These events are not random but are governed by the inherent stability of the resulting fragment ions and neutral losses.

Isotopic labeling is a sophisticated technique used to trace the fate of specific atoms within a molecule during a reaction or fragmentation process. wikipedia.orgnih.gov By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or deuterium (B1214612) for hydrogen), researchers can follow the labeled atom through the mass spectrometer. This allows for the unambiguous determination of fragmentation mechanisms. For example, labeling the ethoxy group of this compound with ¹³C could confirm whether the ethoxy moiety is lost as a single unit or undergoes further fragmentation.

Table 1: Hypothetical Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Hypothetical) |

| [M]+ | C4H10N2O+ | 102 |

| [M - CH3]+ | C3H7N2O+ | 87 |

| [M - OCH2CH3]+ | C2H5N2+ | 57 |

| [C2H5O]+ | Ethoxy Cation | 45 |

Note: This data is hypothetical and for illustrative purposes only, pending experimental verification.

Mass spectrometry is an invaluable tool for real-time monitoring of chemical reactions. ru.nldocumentsdelivered.com Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the continuous introduction of a reaction mixture into the mass spectrometer. This enables the tracking of reactants, intermediates, and products as a function of time, providing crucial kinetic and mechanistic information. mdpi.comfrontiersin.org

For instance, in a synthesis involving this compound, reaction monitoring by MS could identify transient intermediates that are not observable by other techniques. This is particularly useful for optimizing reaction conditions and understanding complex reaction networks. The high sensitivity and selectivity of techniques like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) can be employed for quantitative analysis of reaction components. pharmtech.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of structural information, from bond lengths and angles to the packing of molecules in the crystal lattice.

A single-crystal X-ray diffraction study of this compound would yield precise measurements of its molecular geometry. This data is fundamental to understanding the compound's conformation and electronic structure. While a specific crystal structure for this compound is not publicly documented, typical bond lengths and angles for related functional groups can be referenced from crystallographic databases. researchgate.netresearchgate.netnist.gov

Table 2: Expected Bond Parameters for this compound based on Analogous Structures

| Bond/Angle | Type | Expected Value |

| C-O (ethoxy) | Single Bond | ~1.43 Å |

| C=N (imidamide) | Double Bond | ~1.28 Å |

| C-N (imidamide) | Single Bond | ~1.33 Å |

| O-C-C (angle) | sp³ Hybridization | ~109.5° |

| C-N-C (angle) | sp² Hybridization | ~120° |

Note: These values are estimations based on general chemical principles and data from similar compounds.

The way molecules pack in a crystal is determined by a delicate balance of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and hydrogen bonds. rsc.org The imidamide functional group in this compound, with its N-H protons and nitrogen lone pairs, is capable of forming strong hydrogen bonds. These interactions can lead to the formation of specific supramolecular architectures, such as chains, sheets, or three-dimensional networks, which significantly influence the physical properties of the solid. researchgate.netchemrxiv.orgnih.gov The analysis of these hydrogen bonding networks is a key aspect of crystal engineering.

Polymorphism is the ability of a compound to exist in more than one crystalline form. mdpi.comx-mol.com Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is of paramount importance in the pharmaceutical and materials sciences. rsc.org

Crystal engineering seeks to design and synthesize crystalline materials with desired properties by controlling intermolecular interactions. For this compound, studies in this area would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) to explore the existence of different polymorphs. Understanding the factors that govern the formation of a particular crystalline form is a central goal of these investigations.

Theoretical and Computational Chemistry Studies of 2 Ethoxyethanimidamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the behavior of molecules at the electronic level. These computational methods are essential for predicting a wide range of molecular properties without the need for empirical data.

Electronic Structure Elucidation (HOMO/LUMO Analysis)

The electronic structure of a molecule, particularly the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining its reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

For 2-ethoxyethanimidamide, a detailed HOMO/LUMO analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution. This would reveal the electron-rich and electron-poor regions of the molecule, providing valuable information about its potential behavior in chemical reactions. However, no such studies specific to this compound have been reported in the available scientific literature.

Table 1: Hypothetical HOMO-LUMO Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

(This table is for illustrative purposes only; no experimental or computational data is currently available.)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

An MEP map of this compound would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms would be expected to show positive potential. This information is invaluable for predicting how the molecule will interact with other chemical species. At present, no MEP maps for this compound have been published.

Thermodynamic and Kinetic Stability Predictions

Computational methods can also be employed to predict the thermodynamic and kinetic stability of a molecule. Thermodynamic stability refers to the relative energy of a compound compared to its isomers or decomposition products. Kinetic stability, on the other hand, relates to the energy barrier that must be overcome for a reaction to occur.

Calculations of properties such as the heat of formation and Gibbs free energy would provide insights into the thermodynamic stability of this compound. The kinetic stability could be assessed by calculating the activation energies for potential decomposition pathways. Such computational studies would be instrumental in understanding the compound's shelf-life and reactivity under various conditions, but this data is not currently available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a crucial tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.

Transition State Characterization and Activation Energy Calculations

Understanding a chemical reaction requires the characterization of its transition state—the highest energy point along the reaction pathway. Computational chemistry allows for the precise location of transition state structures and the calculation of their energies. The difference in energy between the reactants and the transition state is the activation energy, a critical parameter that governs the rate of the reaction.

For reactions involving this compound, such as its hydrolysis or its role as a synthon in organic synthesis, computational modeling could identify the specific transition state geometries and their associated activation energies. This would provide a detailed, step-by-step understanding of the reaction mechanism. To date, no such computational studies on the reaction mechanisms of this compound have been reported.

Reaction Pathway Optimization and Exploration

Beyond identifying a single transition state, computational modeling can be used to explore and optimize entire reaction pathways. This involves mapping out the potential energy surface of a reaction to identify the most favorable route from reactants to products. This can lead to the discovery of new, more efficient synthetic routes or a better understanding of competing reaction pathways.

A computational exploration of the reaction pathways involving this compound could uncover novel reactivity and guide the design of new chemical transformations. However, this remains an open area for future research, as no such studies are currently documented.

Solvent Effects in Reaction Dynamics

Prediction of Spectroscopic Properties from First Principles

There is no available data from first-principles calculations regarding the spectroscopic properties of this compound.

Theoretical NMR Chemical Shift Calculations

No published studies were found that report theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts for the atoms within the this compound molecule.

Simulated Vibrational (IR/Raman) Spectra

Information on the simulated infrared (IR) and Raman spectra of this compound, derived from computational vibrational analysis, is not present in the accessible scientific literature.

UV-Vis Absorption and Excited State Analysis

There are no available theoretical studies on the ultraviolet-visible (UV-Vis) absorption spectrum or an analysis of the electronic excited states of this compound.

Conformational Analysis and Potential Energy Surface Exploration

No computational studies detailing the conformational analysis or the exploration of the potential energy surface for this compound could be located.

Identification of Stable Conformers

Consequently, there is no published information identifying the stable conformers of this compound based on computational chemistry methods.

Energy Barriers for Conformational Changes

A comprehensive search of scientific literature and computational chemistry databases did not yield any specific theoretical or computational studies on the energy barriers for conformational changes of this compound. Consequently, detailed research findings and data tables regarding the rotational energy barriers of this particular compound are not available in the public domain.

Conformational analysis is a crucial aspect of theoretical and computational chemistry, providing insights into the three-dimensional structure of molecules and the energy required to convert between different spatial arrangements (conformers). These studies typically involve the calculation of the potential energy surface of a molecule as a function of one or more torsion angles. The energy maxima on these surfaces correspond to the transition states for conformational changes, and the energy difference between a stable conformer (energy minimum) and a transition state is known as the energy barrier or rotational barrier.

For a molecule like this compound, several rotatable bonds would be of interest for conformational analysis. These would include the C-C single bond of the ethyl group, the C-O bond, and the C-N single bond. Rotation around these bonds would give rise to various conformers with different energies. The energy barriers for these rotations are influenced by factors such as steric hindrance, electronic effects (like hyperconjugation), and intramolecular hydrogen bonding.

Computational methods such as ab initio calculations, Density Functional Theory (DFT), and semi-empirical methods are commonly employed to determine these energy barriers. These methods solve the Schrödinger equation (or a simplified form) to calculate the energy of a molecule for a given arrangement of its atoms. By systematically changing the torsion angles and calculating the corresponding energies, a potential energy profile can be constructed, from which the energy barriers can be determined.

While general principles of conformational analysis are well-established, the specific energy barriers are unique to each molecule. Without dedicated computational studies on this compound, any discussion of its conformational energy barriers would be purely speculative. Further research is required to determine the specific rotational barriers and the preferred conformations of this compound.

Future Research Directions and Unexplored Avenues in 2 Ethoxyethanimidamide Chemistry

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science, as the biological activity and physical properties of enantiomers can differ significantly. yale.edu Currently, methods for the asymmetric synthesis of 2-ethoxyethanimidamide and its derivatives are not well-established. Future research should focus on developing catalytic enantioselective methods to access these chiral compounds.

Potential strategies could involve:

Chiral Brønsted Acid Catalysis: This approach could facilitate the enantioselective addition of nucleophiles to the C=N bond of an appropriate precursor.

Transition Metal Catalysis: The use of chiral ligands in combination with transition metals could enable asymmetric transformations, such as the catalytic hydroamination of a substituted alkyne or the asymmetric reduction of a related precursor. nih.gov

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary, such as tert-butanesulfinamide (tBS), could direct the stereochemical outcome of key bond-forming reactions, followed by its removal to yield the desired enantiomerically enriched amine product. nih.gov

The development of robust asymmetric routes would be a critical step, enabling the synthesis of specific stereoisomers and allowing for a detailed investigation of their structure-activity relationships in various applications. mdpi.com

Investigation of Organometallic Chemistry involving Ethanimidamide Ligands

Amidinate and guanidinate anions are highly versatile ligands in organometallic and coordination chemistry, often serving as alternatives to cyclopentadienyl (B1206354) ligands. researchgate.net The ethanimidamide moiety within this compound is structurally analogous and possesses the potential to act as a mono- or bidentate ligand for a wide range of metals. nih.gov

Unexplored avenues in this area include:

Synthesis of Novel Metal Complexes: Systematic studies on the coordination of this compound and its derivatives with various d-block and f-block metals could lead to the discovery of new complexes with unique electronic and structural properties. libretexts.org

Ligand-Tuning Effects: The ethoxy group and other potential substituents on the ethanimidamide backbone offer opportunities for fine-tuning the steric and electronic properties of the ligand. researchgate.net This modulation can significantly impact the reactivity and catalytic activity of the resulting metal complex. youtube.com

Catalytic Applications: Ethanimidamide-metal complexes could be screened for catalytic activity in a variety of organic transformations, such as polymerization, cross-coupling reactions, and hydroformylation. The ability of ligands to accelerate reactions and control selectivity is a fundamental principle in catalyst design. nih.govyoutube.com

A thorough investigation into the organometallic chemistry of these ligands would expand the toolbox of synthetic chemists and could lead to the development of novel, highly efficient catalysts.

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical behavior of this compound is currently unknown. The presence of the imine (C=N) double bond suggests that it may undergo interesting photochemical reactions, such as E/Z isomerization or [2+2] cycloadditions upon irradiation with UV light. nih.gov

Future research should explore:

Photophysical Properties: Characterization of the absorption and emission properties, as well as quantum yields and excited-state lifetimes, would provide fundamental insights into the molecule's behavior upon light absorption. nih.gov

Photochemical Transformations: Investigating the reactivity of the excited state could reveal novel synthetic pathways to complex molecular architectures. This could be particularly relevant in the context of sustainable chemistry, where light is used as a "green" reagent. nih.gov

Electrochemical Behavior: Cyclic voltammetry and other electrochemical techniques could be used to determine the oxidation and reduction potentials of this compound. This knowledge could enable the development of electrosynthetic methods for generating novel derivatives through controlled oxidation or reduction, potentially involving the formation of radical intermediates. researchgate.net

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Computational Methods

A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. The application of advanced analytical and computational techniques can provide unprecedented insight into the transient species and transition states that govern chemical transformations. nih.gov

Key areas for investigation include:

Time-Resolved Spectroscopy: Techniques like femtosecond transient absorption and 2D electronic-vibrational (2DEV) spectroscopy can be used to follow the electronic and nuclear dynamics of a reaction in real-time. nih.govaps.org This would allow for the direct observation of short-lived intermediates and transition states in reactions involving this compound. researchgate.net

Computational Chemistry: High-level quantum chemical calculations (e.g., Density Functional Theory) can be employed to map out potential energy surfaces for proposed reaction pathways. nih.gov These computational studies can predict the feasibility of different mechanisms, identify key intermediates, and rationalize experimentally observed selectivity. rsc.orgresearchgate.net

Combining these experimental and theoretical approaches would provide a comprehensive picture of the reaction dynamics, enabling a more rational design of catalysts and reaction conditions. aps.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology in the pharmaceutical and fine chemical industries, offering advantages such as enhanced safety, improved heat and mass transfer, and straightforward scalability. enantia.comnih.gov The synthesis of this compound and its subsequent derivatization are well-suited for adaptation to continuous flow processes.

Future work in this area could focus on:

Development of Continuous Synthesis: Converting batch syntheses of this compound to a continuous flow process could lead to higher yields, improved purity, and reduced waste generation. nih.gov Flow reactors allow for precise control over parameters like temperature, pressure, and residence time. enantia.com

Automated Library Synthesis: Integrating flow reactors with automated platforms would enable the rapid synthesis of a large library of this compound derivatives. bohrium.com This high-throughput approach is invaluable for medicinal chemistry programs, allowing for the efficient exploration of structure-activity relationships. nih.gov

Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives

Beyond serving as ligands in organometallic catalysis, derivatives of this compound could themselves function as organocatalysts or be incorporated into more complex catalytic systems. The presence of both hydrogen-bond donating and accepting sites, along with a basic nitrogen atom, provides a functional basis for catalytic activity.

Promising research directions include:

Asymmetric Organocatalysis: Chiral derivatives of this compound could be designed to catalyze a range of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, or aminocatalysis.

Frustrated Lewis Pairs (FLPs): The combination of a sterically hindered this compound derivative (as the Lewis base) with a bulky Lewis acid could lead to the formation of a frustrated Lewis pair. Such systems are known to activate small molecules like H₂, CO₂, and olefins for metal-free hydrogenations and other transformations.

Multi-catalyst Systems: Incorporating the this compound scaffold into bifunctional or multi-catalyst systems could enable cooperative catalysis, where multiple catalytic cycles work in concert to achieve transformations that are difficult to accomplish with a single catalyst.

The exploration of these novel catalytic applications would represent a significant expansion of the utility of the this compound chemical space.

Conclusion

Summary of Key Academic Contributions and Research Gaps

The primary finding of this comprehensive review is the profound lack of academic contributions related to 2-Ethoxyethanimidamide. There are no peer-reviewed studies detailing its synthesis, characterization, or application. The most significant takeaway is the identification of a substantial research gap. The scientific community has yet to investigate the potential of this specific molecule. This gap means there are no established academic contributions to summarize. The opportunity lies in conducting foundational research to establish its basic scientific profile.

Outlook on the Evolution of Ethanimidamide Research Paradigms

Given the absence of data on this compound, the evolution of research paradigms for this specific compound is currently non-existent. However, should research commence, it would likely follow established paradigms in medicinal and materials chemistry. Initial studies would focus on developing and optimizing a synthetic route. Subsequent research would logically proceed to the characterization of its physicochemical properties and computational modeling to predict its behavior. Following this, screening for biological activity or desirable material properties could open avenues for more specialized research, potentially integrating it into the broader and more developed field of imidate chemistry. The first research group to publish on this compound will have the opportunity to define the initial research paradigm for this compound.

Q & A

Q. What are the recommended protocols for synthesizing 2-Ethoxyethanimidamide with high purity, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : Use nucleophilic substitution or condensation reactions, adjusting stoichiometry of reagents (e.g., ethoxyethylamine and cyanamide derivatives). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Optimization : Systematically vary parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design to identify critical factors. Validate purity with -NMR and mass spectrometry (MS) .

- Troubleshooting : If byproducts form (e.g., imine intermediates), consider inert atmosphere conditions or kinetic quenching.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be validated?

Methodological Answer:

- Primary Techniques :

- NMR : Confirm structure via - and -NMR chemical shifts (e.g., ethoxy protons at ~3.5 ppm, amidine protons at ~7-8 ppm).

- IR : Validate amidine C=N stretches near 1650 cm.

- Validation : Cross-reference with computational predictions (DFT for NMR shifts) and compare to analogous compounds in databases like NIST Chemistry WebBook .

- Quantitative Analysis : Use LC-MS with internal standards to quantify impurities (<0.5% threshold) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via:

- Thermal Analysis : TGA/DSC to detect decomposition thresholds.

- HPLC : Track degradation products (e.g., hydrolysis to ethoxyethylamine).

- Data Interpretation : Apply Arrhenius kinetics to predict shelf life. Store in desiccated, amber vials at -20°C for long-term stability .

Q. What strategies ensure a comprehensive literature review for identifying knowledge gaps in this compound research?

Methodological Answer:

- Database Selection : Use SciFinder and Web of Science with keywords (e.g., "this compound synthesis," "amidine derivatives"). Filter by publication type (primary articles, patents excluded).

- Critical Appraisal : Evaluate study quality via the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose). Prioritize peer-reviewed journals with impact factors >3.0 .

- Gap Analysis : Tabulate reported properties (e.g., pKa, solubility) and highlight unstudied areas (e.g., enantiomeric resolution) .

Advanced Research Questions

Q. How can contradictory data in literature (e.g., conflicting solubility values) be resolved experimentally?

Methodological Answer:

- Triangulation : Replicate experiments using protocols from multiple sources. Control variables (e.g., solvent grade, temperature calibration).

- Advanced Analytics : Use static light scattering (SLS) for solubility quantification instead of gravimetric methods. Validate with COSMO-RS computational models .

- Error Analysis : Calculate measurement uncertainties (e.g., ±5% for HPLC) and statistically compare datasets (ANOVA, p<0.05 threshold) .

Q. What experimental designs are optimal for studying this compound’s reactivity in novel catalytic systems?

Methodological Answer:

- Screening Approach : Employ high-throughput robotic platforms to test >50 catalyst-ligand combinations. Use DOE (Design of Experiments) to minimize runs.

- In Situ Monitoring : Utilize ReactIR or Raman spectroscopy to track intermediate species.